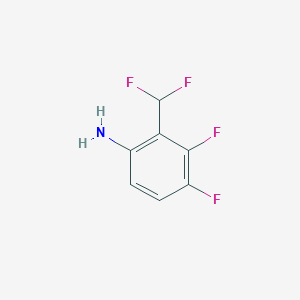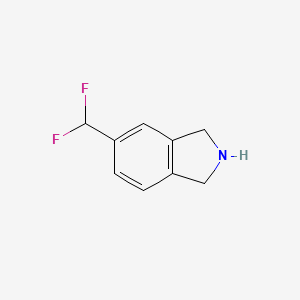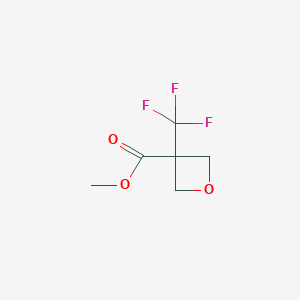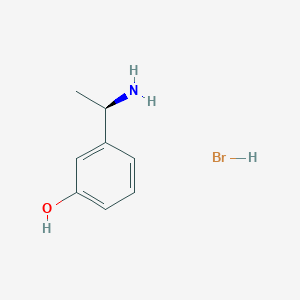
2-(Difluoromethyl)-3,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3,4-difluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms and a difluoromethyl group attached to an aniline ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,4-difluoroaniline typically involves the introduction of fluorine atoms into the aromatic ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where aniline derivatives are treated with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl sulfone or difluoromethyl zinc bromide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of metal catalysts, such as palladium or copper, can enhance the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group mimics hydroxyl or thiol groups.
Medicine: Explored for its potential use in pharmaceuticals due to its enhanced metabolic stability and ability to form strong hydrogen bonds.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3,4-difluoroaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. Additionally, the presence of fluorine atoms increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-3,4-difluoroaniline
- 2-(Difluoromethyl)-3,4-dichloroaniline
- 2-(Difluoromethyl)-3,4-dibromoaniline
Uniqueness
2-(Difluoromethyl)-3,4-difluoroaniline is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties such as increased metabolic stability and strong hydrogen bonding capabilities. Compared to similar compounds, it offers a balance of lipophilicity and hydrogen bond donor ability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H5F4N |
|---|---|
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-3-1-2-4(12)5(6(3)9)7(10)11/h1-2,7H,12H2 |
InChI-Schlüssel |
QOBBTDXKKQCGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)C(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)
![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)




